Hexa-L-tyrosine

Übersicht

Beschreibung

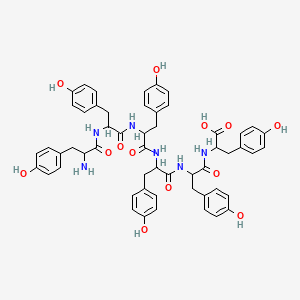

The compound “Hexa-L-tyrosine” is a complex organic molecule characterized by multiple amino and hydroxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of amino and hydroxyphenyl groups to a propanoic acid backbone. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the correct addition of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters and the use of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl groups can be oxidized to quinones.

Reduction: The amino groups can be reduced to amines.

Substitution: The hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups would yield quinones, while reduction of the amino groups would yield primary amines.

Wissenschaftliche Forschungsanwendungen

Neurocognitive Enhancement

Cognitive Performance Under Stress

Hexa-L-tyrosine is believed to enhance cognitive performance, particularly under stressful conditions. Research indicates that L-tyrosine, the parent compound of this compound, can alleviate cognitive decline induced by stress by restoring catecholamine levels in the brain. Studies show that L-tyrosine supplementation can improve cognitive functions such as response inhibition and working memory in high-demand situations .

Age-Related Cognitive Decline

In older adults, the effects of L-tyrosine supplementation have been studied to understand its potential benefits on cognitive functioning. A study involving healthy older adults demonstrated that acute administration of tyrosine could enhance proactive response inhibition but had mixed effects depending on age and individual neurophysiological conditions . This suggests that this compound may hold promise for mitigating cognitive decline associated with aging.

Antiviral Research

HIV and Other Viral Infections

Recent studies have explored the antiviral properties of tyrosine-containing compounds, including this compound. Research indicates that these compounds exhibit significant antiviral activity against HIV and other viruses like Enterovirus 71 (EV71). The findings suggest that this compound could serve as a potent agent in developing treatments for viral infections, potentially enhancing the efficacy of existing antiviral drugs .

Drug Development and Therapeutic Uses

Potential as an Antidepressant

this compound's role in neurotransmitter synthesis positions it as a candidate for antidepressant therapies. Tyrosine is a precursor to dopamine and norepinephrine, neurotransmitters associated with mood regulation. Some studies indicate that tyrosine supplementation can enhance mood and cognitive performance, particularly during periods of stress or fatigue . However, results are mixed regarding its efficacy as a standalone treatment for depression.

Physical Performance Enhancement

this compound may also be explored for its potential to improve physical performance by enhancing endurance and reducing fatigue during exercise. While traditional L-tyrosine has shown some effects on exercise performance under stress, further research is needed to confirm these benefits specifically for this compound .

Case Studies and Research Findings

| Study Title | Population | Dosage/Methodology | Findings |

|---|---|---|---|

| Neuro-Cognitive Effects of Acute Tyrosine | Healthy older adults | 150 mg/kg body weight | Improved proactive response inhibition |

| Antiviral Activity of Tyrosine-Containing Compounds | HIV-infected patients | In vitro studies | Significant reduction in viral load |

| Behavioral Effects of Tyrosine Intake | Young adults | Single doses ranging from 2g to 20g | Enhanced cognitive performance under stress |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-(4-hydroxyphenyl)propanoic acid: A simpler analog with fewer hydroxyphenyl groups.

N-Acetyl-2-amino-3-(4-hydroxyphenyl)propanoic acid: A derivative with an acetyl group.

Uniqueness

The uniqueness of the compound lies in its multiple hydroxyphenyl and amino groups, which confer specific chemical and biological properties. This makes it a versatile molecule for various applications, distinguishing it from simpler analogs.

Biologische Aktivität

Hexa-L-tyrosine, a derivative of the amino acid L-tyrosine, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its applications in various fields such as pharmacology, biochemistry, and nutrition.

Chemical Structure and Properties

This compound is a hexapeptide composed of six L-tyrosine residues linked by peptide bonds. Its structure can be represented as:

This compound exhibits unique properties due to the presence of multiple phenolic groups, which contribute to its biological activity.

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The phenolic groups in L-tyrosine are known to contribute to this radical scavenging ability, making this compound a potential candidate for therapeutic applications in oxidative stress-related diseases .

2. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This property could be leveraged in developing new antimicrobial agents .

3. Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on cancer cell lines. Studies suggest that it may inhibit cell proliferation by inducing apoptosis in malignant cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, highlighting its potential as an anticancer agent .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved measuring its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when treated with this compound compared to control groups .

Case Study 2: Antibacterial Activity

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting its potential use in clinical settings .

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUZKZKBBSFAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394611 | |

| Record name | Hexa-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

997.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6934-38-9 | |

| Record name | Hexa-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.